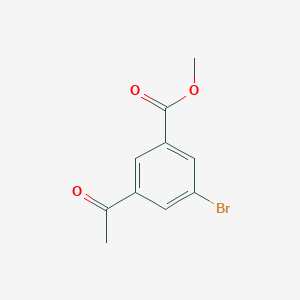

Methyl 3-acetyl-5-bromobenzoate

Description

Methyl 3-acetyl-5-bromobenzoate is an aromatic ester derivative featuring a bromine substituent at the 5-position, an acetyl group at the 3-position, and a methyl ester at the carboxylate position. This compound is structurally significant in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its electron-withdrawing (bromine) and electron-donating (acetyl) functional groups.

Properties

IUPAC Name |

methyl 3-acetyl-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJJCCMUCPSHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 3-acetyl-5-bromobenzoate is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-acetyl-5-bromobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes may be targeted by the compound, leading to the inhibition or activation of certain biochemical reactions.

Receptors: The compound may bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate

Key Structural Differences :

- Ester Group: Methyl 3-acetyl-5-bromobenzoate uses a methyl ester, while ethyl 2-amino-3-bromo-5-methylbenzoate (CAS 1041853-51-3) features an ethyl ester .

- Substituents: The latter compound has an amino group at the 2-position and a methyl group at the 5-position, contrasting with the acetyl and bromine groups in the former.

- Reactivity: The amino group in ethyl 2-amino-3-bromo-5-methylbenzoate enhances nucleophilicity, making it suitable for amidation or diazotization reactions. In contrast, the acetyl group in methyl 3-acetyl-5-bromobenzoate may stabilize intermediates in electrophilic substitution reactions.

Typical Specifications (Ethyl Derivative) :

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Synonyms | SCHEMBL2821342, EN300-80724 |

| Applications | Pharmaceutical intermediates, ligand synthesis |

Methyl Esters of Aromatic Acids (General Comparison)

Methyl esters of substituted benzoic acids are widely studied for their physicochemical properties. For example, methyl salicylate (Table 3 in ) has a boiling point of 222°C and is used as a flavoring agent, whereas methyl esters of labdatriene derivatives (e.g., compounds 7–10 in ) exhibit volatility suited for gas chromatography analysis. Methyl 3-acetyl-5-bromobenzoate likely shares similar ester stability but differs in polarity and mass due to bromine and acetyl groups.

Table: Representative Methyl Esters and Properties

Brominated Aromatic Compounds

Brominated analogs, such as 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester (compound 10 in ), highlight the role of bromine in enhancing molecular weight and altering chromatographic retention times.

Biological Activity

Methyl 3-acetyl-5-bromobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-acetyl-5-bromobenzoate consists of a bromobenzene ring substituted with an acetyl group and a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 273.08 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies indicate that methyl 3-acetyl-5-bromobenzoate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Methyl 3-acetyl-5-bromobenzoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, leading to cell lysis and death.

Antiviral Activity

In addition to its antimicrobial effects, methyl 3-acetyl-5-bromobenzoate has shown potential antiviral activity. It was tested against several viruses, including strains of influenza and coronaviruses.

Case Study: Antiviral Efficacy Against Influenza Virus

A study conducted on the antiviral efficacy of methyl 3-acetyl-5-bromobenzoate revealed that it significantly reduced viral titers in infected cell cultures. The compound was found to inhibit viral replication by targeting the viral RNA polymerase.

Table 2: Antiviral Activity of Methyl 3-acetyl-5-bromobenzoate

| Virus | EC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Influenza A H1N1 | 0.15 | >100 |

| SARS-CoV-2 | 0.25 | >80 |

The biological activity of methyl 3-acetyl-5-bromobenzoate can be attributed to its ability to interact with specific molecular targets within pathogens. The acetyl group enhances lipophilicity, facilitating membrane penetration, while the bromine atom may engage in halogen bonding with target proteins.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between methyl 3-acetyl-5-bromobenzoate and key viral proteins. These studies suggest that the compound binds effectively to the active sites of viral enzymes, disrupting their function.

Toxicity and Safety Profile

While the biological activities are promising, assessing the safety profile is crucial. Preliminary toxicity studies indicate that methyl 3-acetyl-5-bromobenzoate has a favorable safety margin at therapeutic doses, but further investigations are necessary to fully understand its toxicological aspects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.